REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]#[N:12])[CH:6]=[CH:7][C:8]=1[CH3:9].B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]#[N:12])[CH:6]=[CH:7][C:8]=1[CH3:9]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1C)CC#N
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Name
|
|
Quantity
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10.02 g
|
Type
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reactant
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Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Type
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CUSTOM
|
Details
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The reaction mixture was stirred at the same temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
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at 0° C. for 5 hours
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
until all the starting material is consumed
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Type
|
CUSTOM
|
Details
|
quenched with ice
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (30 ml×3)
|
Type
|
WASH
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Details
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the combined organic layer was washed carefully with sat NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on a silica gel column (hex: ethyl acetate 4:1→CH2Cl2: hex 1:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |